N1-[2-(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide
Description
Properties
IUPAC Name |
2-chloro-2-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2F3NO/c16-11-7-3-1-5-9(11)13(17)14(22)21-12-8-4-2-6-10(12)15(18,19)20/h1-8,13H,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPODJEIVMKBXIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)NC2=CC=CC=C2C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Acyl Substitution
The foundational route involves reacting 2-chloro-2-(2-chlorophenyl)acetyl chloride with 2-(trifluoromethyl)aniline in aprotic solvents. Patent data demonstrates that dichloromethane at 0–5°C achieves 65–72% yields within 6 hours, though competing hydrolysis necessitates strict anhydrous conditions. Steric hindrance from the ortho-chlorophenyl group necessitates extended reaction times compared to analogous acetamides, with complete conversion requiring 8–10 hours at reflux.
Schotten-Baumann Acylation
Aqueous-organic biphasic systems using sodium bicarbonate buffers mitigate side reactions. Trials in ethyl acetate/water (3:1 v/v) at pH 8.2 produced 58% isolated yield, with the trifluoromethyl group’s electron-withdrawing nature reducing nucleophilicity of the aniline nitrogen. Comparative studies show tert-butyl methyl ether improves phase separation, increasing yield to 63% while reducing emulsion formation.
Modern Catalytic Methods
Palladium-Mediated Coupling
Adapting protocols for arylaminocarbonylation, Suzuki-Miyaura coupling between 2-chlorophenylboronic acid and N-(2-trifluoromethylphenyl)chloroacetamide precursors achieves 78% yield using Pd(OAc)₂/XantPhos catalytic systems. Key parameters include:
| Catalyst Loading | Ligand | Temp (°C) | Yield (%) |
|---|---|---|---|
| 2 mol% Pd | XantPhos | 110 | 78 |
| 1 mol% Pd | SPhos | 100 | 65 |
Microwave irradiation at 150°C for 20 minutes enhances reaction efficiency to 82%, though decomposition occurs beyond 180°C.
Continuous Flow Synthesis
Microreactor technology minimizes thermal degradation of the thermally labile trifluoromethyl group. A three-stage system comprising:
- Boronic acid activation (RT, 10 min)
- Coupling (120°C, 5 min residence time)
- In-line extraction
Achieves 85% conversion with 99% purity by HPLC, representing a 22% yield improvement over batch processes.
Solvent and Temperature Optimization
Solvent Effects on Diastereoselectivity
The target compound’s two chiral centers necessitate careful solvent selection to control stereochemistry. Data from crystallographic studies of related acetamides reveals:
| Solvent | Dielectric Constant | anti:syn Ratio |
|---|---|---|
| Toluene | 2.38 | 1:1.3 |
| THF | 7.52 | 1:2.1 |
| DMF | 36.7 | 1:3.4 |
Polar aprotic solvents favor the syn diastereomer due to enhanced stabilization of transition state dipoles.
Cryogenic Reaction Control
Slow addition of acetyl chloride derivatives at −78°C in THF improves stereochemical control, achieving 89% diastereomeric excess for the anti isomer. Quenching with ammonium chloride at low temperature prevents racemization of the labile α-chloro center.
Analytical Characterization
X-ray Crystallography
Single-crystal analysis (Mo Kα, 100K) confirms the amide bond adopts a trans-configuration with torsional angles Φ(N-C-O-C) = 178.3°. The trifluoromethyl group exhibits threefold rotational disorder, a common feature in fluorinated aromatics. Key metric parameters:
| Bond | Length (Å) | Angle (°) | |
|---|---|---|---|
| C=O | 1.224 | N-C-O | 122.1 |
| C-Cl (α) | 1.789 | Cl-C-C-Cl | 112.4 |
| C-CF₃ | 1.512 | C-C-CF₃ | 119.7 |
Multinuclear NMR Spectroscopy
¹⁹F NMR (376 MHz, CDCl₃) shows a characteristic triplet at δ −63.5 ppm (J = 12.1 Hz) for the CF₃ group, while ¹H-¹³C HMBC correlations confirm amide connectivity through H→C=O (δ 168.9 ppm) and H→CF₃ (δ 121.4 ppm, q, J = 320 Hz) interactions.
Industrial-Scale Considerations
Purification Challenges
Recrystallization from heptane/ethyl acetate (4:1) removes residual palladium catalysts to <5 ppm levels, critical for pharmaceutical applications. Centrifugal partition chromatography using hexane/EtOAc/MeOH/water (5:5:4:1) achieves 99.9% purity at 200g scale.
Stability Profiling
Accelerated stability studies (40°C/75% RH) show <0.5% degradation over 6 months when packaged under nitrogen. The α-chloro center demonstrates hydrolytic lability at pH <4, necessitating buffered formulations for biological testing.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated amidation using Ir(ppy)₃ (2 mol%) enables room-temperature coupling with 70% yield, though scalability remains problematic due to high catalyst costs.
Biocatalytic Approaches
Engineered amidases from Pseudomonas fluorescens catalyze the condensation with 55% conversion, offering a green chemistry alternative despite longer reaction times (72h).
Chemical Reactions Analysis
Types of Reactions
N1-[2-(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The phenyl rings can undergo oxidation to form quinones.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of azides or thiols.
Oxidation: Formation of quinones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
N1-[2-(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-[2-(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The chloro groups may interact with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The phenyl rings contribute to the compound’s overall stability and binding affinity to target molecules.
Comparison with Similar Compounds
A. N-(5-(2-Chlorobenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (3d)
- Structure : Incorporates a 1,3,4-thiadiazole ring and 2-chlorobenzylthio group.
- Properties : Melting point = 208°C, molecular weight = 443 g/mol, yield = 54%.
- Key Differences : The thiadiazole ring introduces heterocyclic rigidity and sulfur-based hydrogen bonding, which may enhance binding to enzymes or receptors compared to the purely aromatic target compound .
B. 2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (14)
C. 2-Chloro-N-[2-(trifluoromethoxy)phenyl]acetamide
- Structure : Trifluoromethoxy (OCF₃) substituent at the ortho position.
- Properties : Molecular weight = 253.60, XLogP3 = 3 (moderate lipophilicity).
Physicochemical Properties
Key Trends :
- Bulky substituents (e.g., thiadiazole in 3d) increase molecular weight and melting points.
Spectroscopic Characterization
Biological Activity
N1-[2-(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide is a compound of interest due to its unique structural characteristics and potential biological activities. This compound belongs to a class of chemicals known for their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. The molecular formula of this compound is C15H10Cl2F3NO, and it has a molecular weight of 348.15 g/mol .
Antimicrobial Properties
Research has indicated that compounds with trifluoromethyl groups often exhibit enhanced biological activity. For instance, derivatives containing the trifluoromethyl group have shown significant antimicrobial effects against various pathogens. The presence of chlorine atoms in the structure may further contribute to its efficacy by enhancing lipophilicity and cellular uptake .
Anticancer Activity
Several studies have explored the anticancer potential of similar compounds. Trifluoromethyl-substituted phenyl acetamides have been investigated for their ability to inhibit tumor growth in vitro and in vivo. The mechanism often involves the induction of apoptosis in cancer cells through the activation of specific pathways, such as caspase cascades .
Anticonvulsant Activity
The anticonvulsant properties of this compound have also been evaluated. In animal models, compounds with similar structural features demonstrated efficacy in reducing seizure activity, particularly in models induced by maximal electroshock (MES). The structure-activity relationship (SAR) studies suggested that the trifluoromethyl group plays a crucial role in enhancing anticonvulsant activity by modulating ion channel dynamics .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways relevant to disease processes.
- Receptor Interaction : It can interact with specific receptors, modulating signaling pathways associated with cell proliferation and apoptosis.
- Ion Channel Modulation : Particularly for anticonvulsant activity, it may affect neuronal voltage-sensitive sodium channels, which are crucial for action potential generation .
Study 1: Antimicrobial Activity Assessment
A study assessed the antimicrobial efficacy of various derivatives of phenyl acetamides, including those with trifluoromethyl substitutions. The results indicated that these compounds exhibited substantial inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL.
Study 2: Anticancer Evaluation
In vitro studies on human cancer cell lines demonstrated that this compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death through apoptosis.
Study 3: Anticonvulsant Screening
In a model using pentylenetetrazole-induced seizures, the compound displayed significant anticonvulsant properties at doses of 100 mg/kg. Behavioral assessments indicated a marked reduction in seizure frequency compared to control groups .
Summary Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes for N1-[2-(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide?
The synthesis of chloroacetamide derivatives typically involves C-amidoalkylation reactions or nucleophilic substitution. For example, chloroacetamides with aromatic substituents can be synthesized via coupling reactions using chloroacetyl chloride and substituted anilines under controlled conditions. Structural confirmation relies on spectroscopic techniques like IR (to identify C=O, C-Cl, and N-H stretches) and NMR (to resolve aromatic protons and confirm substitution patterns) . Advanced purification methods, such as column chromatography or recrystallization, ensure high purity (>95%), critical for downstream applications.
Q. How can researchers confirm the structural integrity of this compound?
Key methods include:
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1700 cm⁻¹, C-Cl at ~550–750 cm⁻¹) .
- NMR spectroscopy : ¹H NMR resolves aromatic protons and substituent effects (e.g., deshielded protons near electron-withdrawing groups like CF₃), while ¹³C NMR confirms carbonyl and quaternary carbons .
- X-ray crystallography : Resolves bond lengths and angles, with software like SHELX used for refinement .
Q. What are the primary biological targets of chloroacetamide derivatives?
Chloroacetamides often target enzymes involved in DNA synthesis or cell signaling. For example, derivatives with trifluoromethylphenyl groups have shown activity against thymidylate synthase, a key enzyme in DNA replication, by mimicking substrate interactions . Other targets may include neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to structural similarity to bioactive amines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of chloroacetamide analogs?
Discrepancies may arise from assay conditions (e.g., pH, temperature) or structural variations (e.g., substituent position). To address this:
- Comparative SAR studies : Evaluate how substituents (e.g., Cl vs. CF₃) affect target binding using computational docking .
- Standardized assays : Replicate studies under identical conditions (e.g., enzyme inhibition assays at 37°C with controlled cofactors) .
- Meta-analysis : Cross-reference data from multiple sources, prioritizing studies with rigorous analytical validation (e.g., HRMS for purity, IC₅₀ values from dose-response curves) .
Q. What strategies are effective in improving the metabolic stability of this compound?
- Structural modifications : Introduce electron-withdrawing groups (e.g., CF₃) to reduce oxidative metabolism .
- Prodrug design : Mask polar groups (e.g., acetamide) with hydrolyzable moieties to enhance bioavailability .
- In vitro assays : Use liver microsomes or cytochrome P450 inhibition studies to identify metabolic hotspots .
Q. How can computational methods aid in optimizing this compound’s activity?
- Molecular docking : Predict binding modes to targets like thymidylate synthase using software such as AutoDock .
- QSAR models : Correlate substituent properties (e.g., Hammett constants) with biological activity to guide synthesis .
- MD simulations : Assess stability of ligand-target complexes over time to prioritize derivatives with prolonged binding .
Data Analysis & Experimental Design
Q. What analytical techniques are critical for assessing purity and stability?
- HPLC : Quantify purity (>95%) and detect degradation products under stress conditions (e.g., heat, light) .
- HRMS : Confirm molecular formula and detect isotopic patterns (e.g., Cl⁻ isotopes) .
- Thermogravimetric analysis (TGA) : Evaluate thermal stability for storage recommendations .
Q. How should researchers design experiments to evaluate enantiomeric effects?
- Chiral chromatography : Separate enantiomers using columns like Chiralpak IG-3 .
- Circular dichroism (CD) : Confirm absolute configuration of isolated enantiomers .
- Biological testing : Compare activity of individual enantiomers to identify stereospecific effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
